![molecular formula C22H28N2O2 B13402873 2-hydroxy-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide](/img/structure/B13402873.png)
2-hydroxy-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-hydroxy-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide is a synthetic compound that belongs to the class of fentanyl analogues These compounds are structurally related to fentanyl, a potent synthetic opioid used for pain management and anesthesia
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide typically involves the condensation of N-phenyl-1-(2-phenylethyl)piperidin-4-amine with propanoic acid. The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the amide bond . The process may also involve intermediate steps such as the protection and deprotection of functional groups to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to control reaction parameters. Quality control measures are implemented to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The phenyl and piperidine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the phenyl or piperidine rings, leading to a wide range of derivatives.
Scientific Research Applications
Chemistry: The compound serves as a model for studying the structure-activity relationships of fentanyl analogues and developing new synthetic methodologies.
Industry: It is utilized in the development of analytical methods for detecting and quantifying fentanyl analogues in various matrices, including biological samples and environmental media.
Mechanism of Action
The mechanism of action of 2-hydroxy-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide involves binding to the mu-opioid receptors in the central nervous system. This binding leads to the activation of G-protein coupled receptors, resulting in the inhibition of adenylate cyclase and a decrease in the intracellular concentration of cyclic AMP . The downstream effects include reduced neuronal excitability and the modulation of pain perception, leading to analgesia and sedation .
Comparison with Similar Compounds
Similar Compounds
Fentanyl: The parent compound, widely used in medical settings for pain management.
Carfentanil: A highly potent analogue used primarily in veterinary medicine.
Alfentanil: A shorter-acting analogue used in anesthesia.
Sufentanil: Another potent analogue used in anesthesia and pain management.
Uniqueness
2-hydroxy-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide is unique due to its specific structural modifications, which may impart distinct pharmacological properties compared to other fentanyl analogues. These modifications can affect its potency, receptor binding affinity, and metabolic stability, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C22H28N2O2 |
|---|---|
Molecular Weight |
352.5 g/mol |
IUPAC Name |
2-hydroxy-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide |
InChI |
InChI=1S/C22H28N2O2/c1-18(25)22(26)24(20-10-6-3-7-11-20)21-13-16-23(17-14-21)15-12-19-8-4-2-5-9-19/h2-11,18,21,25H,12-17H2,1H3 |
InChI Key |
RNWGEJLGENQJBU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[3-[4-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoyloxy]pentyl 3-[1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate](/img/structure/B13402795.png)

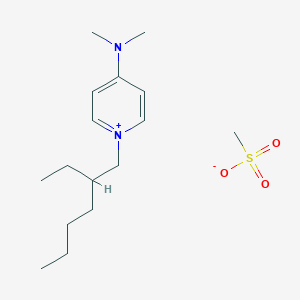
![Bicyclo[4.2.0]octa-1,3,5-triene-3-carbonitrile](/img/structure/B13402808.png)


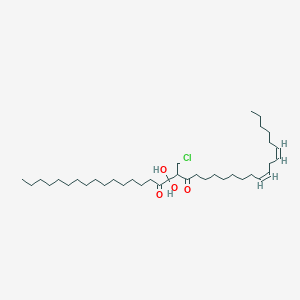
![(S)-2-[(S)-2-[[[(9H-Fluoren-9-yl)methoxy]carbonyl]amino]propanamido]propanoic Acid](/img/structure/B13402825.png)
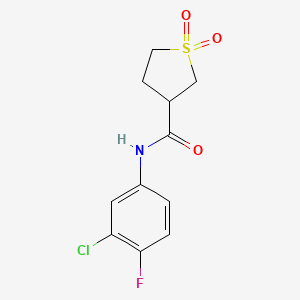
![1-[(1R)-1-(4-chlorophenyl)-1-phenylethyl]piperazine](/img/structure/B13402848.png)
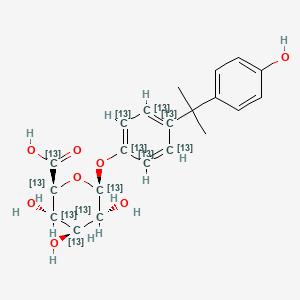
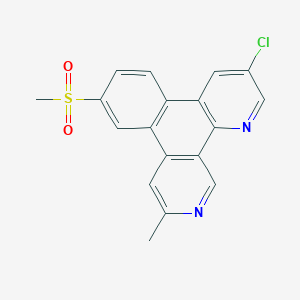
![1-[4-[(5-cyclopropyl-1H-pyrazol-3-yl)amino]pyrrolo[2,1-f][1,2,4]triazin-2-yl]-N-(6-fluoropyridin-3-yl)-2-methylpyrrolidine-2-carboxamide](/img/structure/B13402882.png)
![1-Bromo-4-[2-(4-butan-2-ylphenyl)-6-phenyloctan-4-yl]benzene](/img/structure/B13402883.png)
